molecular formula C21H20FN3O6 B15001428 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B15001428
M. Wt: 429.4 g/mol
InChI Key: YGAITDXMDQEFJT-AUEPDCJTSA-N
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Description

5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a benzodioxole ring system, a fluorophenyl group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This step involves the reaction of catechol with methanol in the presence of an acid catalyst to form the benzodioxole ring.

    Introduction of the Dimethoxy Groups: Methoxylation of the benzodioxole ring is achieved using dimethyl sulfate and a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a hydrazide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the benzodioxole ring.

    Reduction: Reduction reactions can occur at the oxazole ring and the fluorophenyl group.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the benzodioxole and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Products include quinones and carboxylic acids.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes due to its structural features.

    Drug Development: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

    Pharmacology: Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.

    Diagnostics: The compound may be used in diagnostic assays due to its unique chemical properties.

Industry

    Materials Science: It is investigated for use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE
  • **5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE

Uniqueness

The presence of the fluorophenyl group in 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE imparts unique electronic properties that can enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H20FN3O6

Molecular Weight

429.4 g/mol

IUPAC Name

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(E)-(2-fluorophenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20FN3O6/c1-27-17-8-13(18(28-2)20-19(17)29-11-30-20)7-14-9-16(25-31-14)21(26)24-23-10-12-5-3-4-6-15(12)22/h3-6,8,10,14H,7,9,11H2,1-2H3,(H,24,26)/b23-10+

InChI Key

YGAITDXMDQEFJT-AUEPDCJTSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)N/N=C/C4=CC=CC=C4F)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)NN=CC4=CC=CC=C4F)OC)OCO2

Origin of Product

United States

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